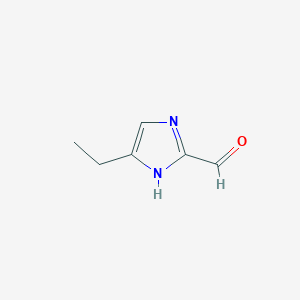

5-Ethyl-1H-imidazole-2-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethyl-1H-imidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-5-3-7-6(4-9)8-5/h3-4H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFFEYKNQDHJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368217-81-5 | |

| Record name | 4-ethyl-1H-imidazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Intrinsic Reactivity of 5 Ethyl 1h Imidazole 2 Carbaldehyde

Reactions Involving the Imidazole-2-carbaldehyde Moiety

The aldehyde group at the C-2 position is electron-deficient due to the electron-withdrawing nature of the adjacent imidazole (B134444) ring, making it a primary site for nucleophilic attack and various redox transformations.

The electrophilic carbonyl carbon of 5-Ethyl-1H-imidazole-2-carbaldehyde readily participates in condensation reactions with a range of nucleophiles. These reactions are fundamental for extending the molecular framework and synthesizing more complex derivatives.

Reaction with Amines: Like other aldehydes, it reacts with primary amines to form Schiff bases (imines). For instance, imidazole-2-carbaldehyde has been shown to undergo condensation with amino acids such as β-alanine and 2-aminobenzoic acid to prepare tridentate Schiff-base ligands sigmaaldrich.comsigmaaldrich.com. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. It is expected that this compound would react in a similar fashion.

Reaction with Active Methylene (B1212753) Compounds: In the presence of a base, the aldehyde can react with compounds containing an active methylene group (e.g., malonic acid derivatives, nitromethane) via Knoevenagel or similar condensation reactions. This pathway allows for the formation of a new carbon-carbon double bond, yielding α,β-unsaturated imidazole derivatives.

Table 1: Representative Condensation Reactions of Imidazole-2-carbaldehyde Scaffolds

| Nucleophile | Reagent Type | Product Type |

|---|---|---|

| Primary Amines (R-NH₂) | Amine | Schiff Base (Imine) |

| Amino Acids | Amine | Schiff Base Ligand |

| Malonates (CH₂(COOR)₂) | Active Methylene | α,β-Unsaturated Ester |

| Nitromethane (CH₃NO₂) | Active Methylene | β-Nitro Styrene Analog |

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Standard oxidizing agents can convert the aldehyde to the corresponding carboxylic acid, 5-Ethyl-1H-imidazole-2-carboxylic acid. Imidazole itself is generally resistant to oxidizing agents like chromic acid but can be attacked by peroxy acids pharmaguideline.com. Photochemical oxidation of imidazole-2-carbaldehyde is also a significant pathway; in the presence of UV light and oxygen, it can form radical species, leading to the generation of hydrogen peroxide and organic peroxides nih.govacs.org. This photochemical reactivity suggests that this compound could act as a photosensitizer in certain environments researchgate.net.

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (5-Ethyl-1H-imidazol-2-yl)methanol. This transformation is typically achieved using mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to avoid reduction of the imidazole ring. This alcohol derivative serves as a versatile intermediate for further functionalization.

A notable reaction of imidazole-2-carbaldehydes is their susceptibility to decarbonylation, the loss of the formyl group as carbon monoxide. Research has shown that imidazole-2-carbaldehydes undergo a decarbonylation reaction when heated in ethanol researchgate.net. The process is proposed to involve the nucleophilic attack of ethanol on the aldehyde's carbonyl carbon, leading to the formation of the corresponding imidazole (5-ethyl-1H-imidazole) and ethyl formate researchgate.net. This reaction is distinct from metal-catalyzed decarbonylations often seen with aromatic aldehydes and appears to be specific to certain protic solvents like ethanol, as other alcohols or water were reported to be ineffective researchgate.netwikipedia.org.

Reactivity and Functionalization at the Imidazole Nitrogen Atoms (N-1 and N-3)

The imidazole ring contains two nitrogen atoms: a pyrrole-like nitrogen (N-1), which bears a proton, and a pyridine-like nitrogen (N-3), which has a lone pair of electrons. These sites are central to the ring's reactivity, including alkylation, acylation, and its acid-base properties.

The nucleophilic nitrogen atoms of the imidazole ring can be functionalized through alkylation and acylation.

N-Alkylation: The N-H proton is weakly acidic and can be removed by a base, generating an imidazolate anion that is a potent nucleophile. This anion readily reacts with alkylating agents like alkyl halides to form N-alkylated imidazoles nih.gov. Due to the tautomerism of the ring (see 3.2.2), alkylation of this compound can theoretically yield two regioisomers: 1-alkyl-5-ethyl-1H-imidazole-2-carbaldehyde and 1-alkyl-4-ethyl-1H-imidazole-2-carbaldehyde. The regioselectivity of the reaction can be influenced by the nature of the alkylating agent, solvent, and reaction conditions derpharmachemica.com.

N-Acylation: Reaction with acylating agents, such as acyl chlorides or carboxylic anhydrides, yields N-acyl imidazoles google.com. These N-acyl derivatives, also known as azolides, are reactive acyl transfer agents themselves, as the N-acyl bond is significantly more labile towards nucleophilic attack than in typical amides nih.gov. The reactivity of these N-acyl imidazoles can be tuned by substituents on the imidazole ring nih.govoup.com.

The imidazole ring of this compound exists in a dynamic equilibrium involving different tautomeric and protonated forms, which significantly influences its chemical and physical properties.

Tautomerism: The compound exhibits annular tautomerism, where the proton on the N-1 nitrogen can migrate to the N-3 nitrogen. This results in an equilibrium between two tautomeric forms: This compound and 4-Ethyl-1H-imidazole-2-carbaldehyde . In solution, these two forms rapidly interconvert, and for many reactions, they can be considered a single chemical entity. The position of this equilibrium can be influenced by solvent, temperature, and pH researchgate.netnih.gov.

Protonation and Hydration Equilibria: The pyridine-like N-3 nitrogen is basic and can be protonated by acids. Concurrently, the aldehyde group can exist in equilibrium with its hydrated gem-diol form. Studies on the parent imidazole-2-carbaldehyde have shown that these two equilibria are linked and are highly pH-dependent acs.orgwalisongo.ac.id. At low pH, the imidazole ring becomes protonated, which strongly favors the hydrated gem-diol form of the aldehyde. As the pH increases, the neutral aldehyde form becomes dominant walisongo.ac.id. This pH-dependent behavior is critical, as the aldehyde and diol forms have different chemical properties and UV absorbance characteristics acs.orgwalisongo.ac.id.

Table 2: Acid-Base and Hydration Properties of the Imidazole-2-carbaldehyde Moiety (Data from parent compound)

| Equilibrium | Species | pKₐ Value | Predominant Form |

|---|---|---|---|

| Protonation | Aldehyde Form | 2.5 ± 0.4 | Neutral at pH > 3 |

| Protonation | gem-Diol (Hydrate) Form | 5.94 ± 0.05 | Neutral at pH > 6 |

| Hydration | Aldehyde ⇌ gem-Diol | - | Diol at pH < 5, Aldehyde at pH > 5 |

Data based on studies of unsubstituted imidazole-2-carboxaldehyde and is expected to be similar for the 5-ethyl derivative. acs.orgwalisongo.ac.id

Electrophilic and Nucleophilic Aromatic Substitution on the Imidazole Core

The intrinsic reactivity of the imidazole ring in "this compound" is dictated by the electronic properties of the substituents and the inherent characteristics of the heterocyclic system. The C-4 position is the sole unsubstituted carbon on the imidazole ring, making it the primary site for further functionalization through electrophilic aromatic substitution. The electron-donating nature of the ethyl group at C-5 and the electron-withdrawing aldehyde group at C-2, along with the two nitrogen atoms, collectively influence the electron density and reactivity of the ring.

Exploration of Further Functionalization at Unsubstituted Ring Positions

Common electrophilic substitution reactions that could be explored for the functionalization of the C-4 position include nitration, halogenation, and Friedel-Crafts-type reactions. The specific conditions for these reactions would need to be carefully optimized to achieve selective substitution at C-4 without undesired side reactions involving the aldehyde functionality or the N-H of the imidazole ring.

Table 1: Potential Electrophilic Aromatic Substitution Reactions at the C-4 Position

| Reaction | Reagent/Catalyst | Potential Product |

| Nitration | HNO₃/H₂SO₄ | 5-Ethyl-4-nitro-1H-imidazole-2-carbaldehyde |

| Bromination | Br₂/FeBr₃ or NBS | 4-Bromo-5-ethyl-1H-imidazole-2-carbaldehyde |

| Chlorination | Cl₂/FeCl₃ or NCS | 4-Chloro-5-ethyl-1H-imidazole-2-carbaldehyde |

| Acylation | Acyl chloride/AlCl₃ | 4-Acyl-5-ethyl-1H-imidazole-2-carbaldehyde |

Note: The feasibility and selectivity of these reactions would require experimental validation.

Nucleophilic aromatic substitution on the imidazole core of this compound is less common and generally requires the presence of a good leaving group, typically a halogen, at the position of substitution. Without such a leaving group, direct nucleophilic attack on the ring is energetically unfavorable.

Strategic Metal-Halogen Exchange for Subsequent Derivatization

A powerful strategy for the functionalization of the imidazole ring, particularly at positions that are not readily accessible through direct electrophilic substitution, is through a metal-halogen exchange reaction. This approach typically involves the initial halogenation of the imidazole ring, followed by treatment with an organometallic reagent to generate a highly reactive organometallic intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

For this compound, this strategy would likely commence with the bromination at the C-4 position to yield 4-Bromo-5-ethyl-1H-imidazole-2-carbaldehyde. Subsequent treatment of this bromo-derivative with an organolithium reagent, such as n-butyllithium, at low temperatures would facilitate a bromine-lithium exchange, generating a potent nucleophilic lithiated imidazole species.

This lithiated intermediate can then be trapped with various electrophiles to introduce new substituents at the C-4 position. This two-step sequence provides a versatile route to a diverse array of 4-substituted-5-ethyl-1H-imidazole-2-carbaldehydes.

Table 2: Derivatization via Metal-Halogen Exchange

| Step 1: Bromination Reagent | Step 2: Metal-Halogen Exchange Reagent | Electrophile Quench | Resulting C-4 Substituent |

| N-Bromosuccinimide (NBS) | n-Butyllithium (n-BuLi) | Dimethylformamide (DMF) | -CHO |

| N-Bromosuccinimide (NBS) | n-Butyllithium (n-BuLi) | Carbon dioxide (CO₂) | -COOH |

| N-Bromosuccinimide (NBS) | n-Butyllithium (n-BuLi) | Alkyl halide (R-X) | -R (Alkyl) |

| N-Bromosuccinimide (NBS) | n-Butyllithium (n-BuLi) | Aldehyde/Ketone (R₂C=O) | -C(OH)R₂ |

This metal-halogen exchange methodology offers a strategic advantage for introducing functionalities that are otherwise difficult to install directly onto the imidazole ring, thereby significantly expanding the synthetic utility of this compound as a building block in organic synthesis.

Derivatization and Analog Development Based on the 5 Ethyl 1h Imidazole 2 Carbaldehyde Scaffold

Rational Design Principles for Novel 5-Ethyl-1H-imidazole-2-carbaldehyde Analogs

The design of novel analogs based on the this compound core is guided by established principles of medicinal chemistry to optimize biological activity, selectivity, and pharmacokinetic properties. Rational design strategies often involve computational and structure-based approaches to predict the effect of structural modifications.

Key design principles include:

Structure-Activity Relationship (SAR) Studies: SAR involves systematically modifying the scaffold to identify key structural features responsible for biological activity. For the this compound core, modifications can be targeted at three main positions: the ethyl group at C5, the carbaldehyde at C2, and the nitrogen atoms (N1 and N3) of the imidazole (B134444) ring. By introducing various substituents and observing the resulting changes in activity, researchers can build a comprehensive SAR profile.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to interact with a specific biological target. The imidazole ring itself is a common feature in many biologically active molecules, often acting as a hydrogen bond donor or acceptor. The carbaldehyde can be a key interaction point or a handle for introducing other functionalities to match the pharmacophore of a target receptor or enzyme.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving potency, reducing side effects, or altering metabolic stability. For instance, the ethyl group at C5 could be replaced with other alkyl groups, cycloalkyl groups, or halogen atoms to probe the steric and electronic requirements of a binding pocket. The carbaldehyde could be replaced with other functionalities like a nitrile, an oxime, or a small heterocyclic ring.

In Silico Screening and Docking: Computational techniques, such as molecular docking, are used to predict the binding affinity and orientation of designed analogs within the active site of a biological target. nih.gov This allows for the prioritization of compounds for synthesis, saving time and resources. For example, novel imidazole derivatives have been designed as potent EGFR inhibitors using these methods. nih.gov

By applying these principles, chemists can rationally design new this compound analogs with enhanced properties for specific applications, such as targeted enzyme inhibition or as probes for biological systems.

Synthesis of Imidazole-Derived Schiff Bases via the Carbaldehyde Functionality

The carbaldehyde group at the C2 position of this compound is a prime site for derivatization, most notably through the formation of Schiff bases (or imines). This condensation reaction involves reacting the aldehyde with a primary amine under various conditions, often with acid or base catalysis, to form a C=N double bond. ijacskros.com Schiff bases are valuable intermediates and have shown a wide range of biological activities. ijacskros.comorientjchem.org

The general synthesis involves the condensation of an imidazole-2-carboxaldehyde with a suitable primary amine. derpharmachemica.com The reaction is typically carried out by refluxing the reactants in a solvent like methanol or ethanol. derpharmachemica.com The versatility of this reaction allows for the introduction of a vast array of substituents (R-groups) by simply changing the primary amine used in the synthesis.

Table 1: Examples of Schiff Base Synthesis from Imidazole Aldehydes

| Aldehyde Precursor | Amine Reactant | Resulting Schiff Base Structure (General) | Reaction Conditions | Reference |

| Imidazole-2-carboxaldehyde | L-phenylalanine | Imidazole-based Schiff base with amino acid moiety | Methanol, KOH, 60°C | |

| 5-amino-1H-imidazole-4-carboxamide | Aromatic Aldehydes | Imidazole-based Schiff base | Methanol, reflux | derpharmachemica.com |

| Substituted Benzaldehydes | 2-aminobenzimidazole | Benzimidazole-derived Schiff base | Organic solvent, room temp. | ijacskros.com |

The resulting imidazole-derived Schiff bases can serve as ligands for the synthesis of metal complexes, which often exhibit enhanced biological activity compared to the free ligands. Furthermore, the imine bond itself can be further modified, for example, by reduction to form a secondary amine, adding another layer of structural diversity.

Construction of Complex Polycyclic and Fused Heterocyclic Systems Utilizing this compound

The this compound scaffold is an excellent starting material for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the participation of both the carbaldehyde group and one of the imidazole ring nitrogens, leading to the formation of new rings. Imidazole-fused heterocycles, such as imidazo[1,2-a]pyridines, are prominent structures in medicinal chemistry. rsc.orgbeilstein-archives.org

Several synthetic strategies can be employed:

Annulation Reactions: One common approach is the reaction of an N-substituted imidazole-2-carbaldehyde with a reagent containing two nucleophilic sites, or a nucleophilic site and a leaving group, leading to ring closure. For example, cyclization of 1-substituted imidazole-2-carbaldehydes in strong acids like trifluoroacetic acid (TFA) can yield imidazo[1,2-b]isoquinoline derivatives. rsc.org

Multi-component Reactions (MCRs): MCRs provide an efficient way to construct complex molecules in a single step. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, for instance, can be used to synthesize imidazo[1,2-a]heterocycle scaffolds from an aldehyde, an isocyanide, and an amidine. acs.org While not directly starting from the pre-formed imidazole, this highlights the utility of the aldehyde functionality in building such fused systems.

Intramolecular Cyclization: Derivatives of this compound can be designed to undergo intramolecular cyclization. For example, after converting the carbaldehyde to a suitable functional group, a side chain attached to the N1 position could react to form a new fused ring.

Table 2: Examples of Fused Heterocyclic Systems Derived from Imidazole Precursors

| Imidazole Precursor | Reaction Type | Fused Heterocycle Formed | Reference |

| 1-(3,4-dimethoxybenzyl)imidazole-2-carbaldehyde | Cyclization in TFA | Imidazo[1,2-b]isoquinoline | rsc.org |

| 2-Aminopyridine, Aldehyde, Isocyanide | Groebke–Blackburn–Bienaymé (GBB) 3CR | Imidazo[1,2-a]pyridine | acs.org |

| 2-pyridinemethylamine, Benzaldehyde | I2/H2O2 mediated [4+1] cyclization | Imidazo[1,5-a]pyridine | beilstein-archives.org |

These synthetic routes open the door to a wide range of novel polycyclic structures built upon the this compound core, significantly expanding the chemical space for drug discovery and material science applications.

Introduction of Varied Functionalities for Specialized Research Applications

Beyond Schiff base formation and cyclization reactions, both the imidazole ring and the carbaldehyde group of this compound can be modified to introduce a wide variety of functional groups for specific research purposes. nih.gov This functionalization can be used to attach fluorescent tags, affinity labels, or groups that modulate the molecule's physicochemical properties.

Modifications at the Imidazole Ring:

N-Alkylation/Arylation: The N1 nitrogen of the imidazole ring is nucleophilic and can be readily alkylated or arylated using various electrophiles (e.g., alkyl halides, benzyl halides). researchgate.netdergipark.org.tr This is a common strategy to block the N-H group, modulate solubility, and introduce new substituents that can interact with biological targets. For example, starting from 4-methyl-1H-imidazole-5-carbaldehyde, the N-1 atom has been derivatized with different alkyl groups. researchgate.netdergipark.org.tr

Modifications of the Carbaldehyde Group:

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol. These new functional groups can then be used in further reactions, such as esterification or etherification, to attach other molecules.

Wittig and Related Reactions: The carbaldehyde can undergo olefination reactions, such as the Wittig reaction, to form an alkene. This is a powerful method for carbon-carbon bond formation, allowing for the extension of the carbon skeleton.

Conversion to other Heterocycles: The aldehyde group can be a key component in the formation of other heterocyclic rings. For instance, condensation with 2-aminophenol, followed by cyclization, can yield benzoxazole derivatives. researchgate.netdergipark.org.tr Similarly, reactions with 2-aminothiophenol or 1,2-diaminobenzene can lead to benzothiazoles or benzodiazepines, respectively.

These diverse functionalization strategies allow for the creation of highly specialized molecules derived from this compound, tailored for applications ranging from biological probes to building blocks for complex organic synthesis.

Coordination Chemistry of 5 Ethyl 1h Imidazole 2 Carbaldehyde and Its Derivatives

Ligand Properties and Potential Coordination Modes of Imidazole (B134444) Carbaldehydes.

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms, one of which possesses a lone pair of electrons readily available for coordination with metal ions. ajol.info This fundamental characteristic makes imidazole and its derivatives excellent building blocks for the construction of metal complexes. ajol.infonih.gov The imidazole ring itself is a versatile entity, capable of acting as both a hydrogen bond donor and acceptor, a property that is critical for molecular recognition in various chemical and biological processes. nih.gov

Furthermore, the tautomeric nature of the imidazole ring, where a proton can migrate between the two nitrogen atoms, adds another layer of complexity and tunability to the ligand's coordination behavior. ajol.info Electronically, the π-excessive imidazole ring can function as a π-acceptor ligand, akin to pyridine, primarily forming strong σ-bonds with transition metals through its nitrogen atoms. nih.gov

Synthesis and Detailed Structural Characterization of Metal Complexes.

The creation of metal complexes featuring imidazole carbaldehyde ligands is typically achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent, often with the application of heat to drive the reaction to completion. ajol.info A suite of analytical and spectroscopic methods is then employed to meticulously characterize the resulting complexes and elucidate their structural and electronic properties.

Formation of Transition Metal Complexes with 5-Ethyl-1H-imidazole-2-carbaldehyde Derivatives.

The synthesis of transition metal complexes with a variety of imidazole derivatives has been well-documented. For example, complexes of manganese(II), cobalt(II), nickel(II), and copper(II) with a novel azo-imidazole derivative have been successfully prepared and characterized. researchgate.net In a similar vein, a series of new zinc(II), copper(II), cobalt(II), and nickel(II) complexes with another imidazole derivative have been synthesized, highlighting their potential biological activity. researchgate.net

A general synthetic route involves the combination of a metal salt, such as a metal chloride, with the imidazole-based ligand in a 1:2 metal-to-ligand molar ratio. ajol.infojocpr.com Ethanol is frequently used as the reaction medium, and the mixture is typically refluxed for a set period to ensure the formation of the complex. ajol.info A common characteristic of these complexes is their limited solubility in common organic solvents like alcohols and acetone, while they often exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). jocpr.com

Analysis of Metal-Ligand Binding Sites and Resultant Coordination Geometries.

The primary mode of interaction between the metal ion and the imidazole carbaldehyde ligand involves coordination through the tertiary nitrogen atom of the imidazole ring and the oxygen atom of the carbaldehyde moiety. ajol.infojocpr.com This bidentate chelation is a recurring structural motif in this class of complexes. ajol.info

The coordination geometry adopted by the central metal ion is influenced by several factors, including the nature of the metal, the specific ligand structure, and the reaction conditions. For instance, octahedral geometries have been proposed for manganese(II), cobalt(II), and nickel(II) complexes with certain azo-imidazole derivatives. researchgate.net Conversely, studies on other systems have revealed tetrahedral geometries for nickel(II) complexes and square planar arrangements for copper(II) complexes. jocpr.com Spectroscopic evidence has also supported tetrahedral stereochemistry in some zinc(II) complexes with imidazole derivatives. researchgate.net

A variety of spectroscopic techniques are indispensable for the structural elucidation of these coordination compounds.

| Spectroscopic Technique | Information Gained |

| Infrared (IR) Spectroscopy | Confirms ligand coordination by observing shifts in the vibrational frequencies of the C=N and C=O functional groups. The emergence of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds provides further evidence of complex formation. |

| ¹H NMR Spectroscopy | Elucidates the ligand's structure and reveals changes in the chemical environment of protons upon coordination to a metal center. |

| UV-Visible Spectroscopy | Aids in determining the coordination geometry of the metal complexes by analyzing their electronic absorption spectra. |

| Elemental Analysis | Determines the elemental composition of the complexes, which is crucial for verifying their stoichiometry. |

| Molar Conductivity Measurements | Provides insight into the electrolytic or non-electrolytic nature of the complexes in solution. |

Investigation of Catalytic Applications for Metal-Imidazole Carbaldehyde Complexes.

Metal complexes derived from imidazole-based ligands have emerged as promising candidates for various catalytic transformations. For example, Schiff base complexes formed from the condensation of imidazole-2-carboxaldehyde and amino acids have been investigated for their catalytic prowess.

Computational chemistry has proven to be a valuable tool in this area. Studies on Schiff bases such as imidazole-2-carboxaldehyde-glycylglycine have provided theoretical insights into their suitability as ligands in catalytic systems. researchgate.net These theoretical models help to rationalize the electronic and structural features that govern catalytic activity. researchgate.net Experimental work has shown that vanadyl complexes incorporating tetradentate Schiff base ligands derived from aromatic aldehydes can effectively catalyze the oxidation of olefins like cyclooctene and styrene. researchgate.net Similarly, copper(II) complexes with tridentate Schiff-base ligands have demonstrated high catalytic efficacy in olefin oxidation reactions. researchgate.net

Although specific catalytic studies focusing on complexes of this compound were not prominent in the initial search, the established catalytic activity of structurally related imidazole-based metal complexes points towards a fertile ground for future research. The ability to fine-tune the electronic and steric properties of the ligand by modifying substituents on the imidazole ring, as exemplified by the ethyl group in this compound, presents a strategic approach for the rational design of novel and efficient catalysts for a wide array of organic reactions.

Advanced Spectroscopic and Computational Characterization of 5 Ethyl 1h Imidazole 2 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 5-Ethyl-1H-imidazole-2-carbaldehyde, providing precise information about the chemical environment of each proton and carbon atom. While specific experimental data for this exact compound is not widely published, the expected NMR signatures can be inferred from detailed studies on analogous compounds like imidazole-2-carbaldehyde and other substituted imidazoles. researchgate.netconicet.gov.ar

In ¹H NMR spectroscopy, the aldehyde proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group and the imidazole (B134444) ring. The protons on the imidazole ring itself would present distinct signals. The C4-H proton, being adjacent to the ethyl group, would likely appear as a singlet. The N-H proton of the imidazole ring gives a characteristically broad signal that can vary in position depending on the solvent and concentration. researchgate.net The ethyl group would exhibit a typical quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with coupling constants around 7 Hz.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbonyl carbon of the aldehyde group is the most downfield signal, expected around 180-185 ppm. researchgate.net The carbons of the imidazole ring (C2, C4, and C5) would have distinct chemical shifts reflecting their electronic environment, influenced by the nitrogen atoms and the substituents. The C2 carbon, attached to the aldehyde, would be significantly deshielded. The ethyl group carbons would appear in the aliphatic region of the spectrum. The study of related imidazole derivatives shows that tautomerism can influence the observed chemical shifts, as the proton on the nitrogen can exchange between the two nitrogen atoms, affecting the electronic distribution within the ring. conicet.gov.ar

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in a typical deuterated solvent (e.g., DMSO-d₆)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CHO | 9.5 - 10.5 (singlet) | 180 - 185 |

| C4-H | 7.0 - 7.5 (singlet) | 120 - 135 |

| N-H | 12.0 - 14.0 (broad singlet) | - |

| -CH₂- (ethyl) | 2.6 - 3.0 (quartet) | 20 - 25 |

| -CH₃ (ethyl) | 1.2 - 1.5 (triplet) | 10 - 15 |

| C2 | - | 145 - 150 |

| C4 | - | 120 - 135 |

| C5 | - | 135 - 145 |

Note: These are predicted values based on data from analogous compounds. Actual experimental values may vary.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and obtaining a unique "molecular fingerprint" of this compound.

FT-IR Spectroscopy: The FT-IR spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of its functional groups. A strong, sharp absorption band is expected in the region of 1670-1700 cm⁻¹ due to the C=O stretching vibration of the aldehyde group. researchgate.net The N-H stretching vibration of the imidazole ring typically appears as a broad band in the 3200–3400 cm⁻¹ region, indicative of hydrogen bonding. Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹. The C-N stretching vibrations within the imidazole ring are found in the 1250–1350 cm⁻¹ range. The aliphatic C-H stretching and bending vibrations of the ethyl group would appear at approximately 2850–2970 cm⁻¹ and 1375-1465 cm⁻¹, respectively.

Raman Spectroscopy: The Raman spectrum provides complementary information. While the C=O stretch is also visible, it is often weaker than in the IR spectrum. In contrast, the C=C and C=N stretching modes of the imidazole ring are typically strong in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ region. Computational studies on imidazole-2-carboxaldehyde have helped in assigning the Raman active modes. researchgate.net The symmetric and asymmetric C-H stretching vibrations of the ethyl group are also readily observed.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H (imidazole) | Stretching | 3200 - 3400 (broad) | Weak |

| C-H (imidazole) | Stretching | 3000 - 3100 | 3000 - 3100 |

| C-H (ethyl) | Stretching | 2850 - 2970 | 2850 - 2970 |

| C=O (aldehyde) | Stretching | 1670 - 1700 (strong) | 1670 - 1700 |

| C=N, C=C (ring) | Stretching | 1400 - 1600 | 1400 - 1600 (strong) |

| C-N (ring) | Stretching | 1250 - 1350 | Present |

Note: Frequencies are based on data from similar imidazole structures. researchgate.netresearchgate.net

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is essential for determining the precise molecular weight and investigating the fragmentation pathways of this compound. The molecular formula of the compound is C₆H₈N₂O, which corresponds to a monoisotopic mass of approximately 124.0637 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 124. A prominent fragmentation pathway would involve the loss of the aldehyde group's hydrogen atom, resulting in a strong [M-H]⁺ peak at m/z 123. Another characteristic fragmentation would be the loss of the entire formyl radical (·CHO), leading to a fragment ion at m/z 95. Subsequent fragmentation of the ethyl-imidazole cation could involve the loss of an ethylene (B1197577) molecule (C₂H₄), producing a fragment at m/z 67. The fragmentation of related compounds like ethyl 1H-imidazole-2-carboxylate shows characteristic losses related to the ester group, and by analogy, the aldehyde group in the target compound dictates its primary fragmentation. nih.gov

High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental composition of the parent ion and its major fragments with high accuracy, distinguishing it from other compounds with the same nominal mass.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 124 | [M]⁺˙ (Molecular Ion) | [C₆H₈N₂O]⁺˙ |

| 123 | [M-H]⁺ | [C₆H₇N₂O]⁺ |

| 95 | [M-CHO]⁺ | [C₅H₇N₂]⁺ |

| 67 | [M-CHO-C₂H₄]⁺ | [C₃H₃N₂]⁺ |

Note: Fragmentation patterns are predicted based on common fragmentation rules and data from analogous compounds. nih.govchemicalbook.com

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Conjugation Pathways

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions occurring within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with the conjugated system of the imidazole ring and the carbonyl group.

Computational studies on the parent molecule, imidazole-2-carboxaldehyde, show strong absorption bands in the UV region. researchgate.net For this compound, one would expect a strong absorption band corresponding to a π → π* transition at a wavelength below 250 nm. A weaker absorption band, corresponding to the n → π* transition of the carbonyl group, is expected at a longer wavelength, likely in the 270-300 nm range. researchgate.net The exact position and intensity of these bands are influenced by the solvent polarity. The ethyl group, being an alkyl substituent, is not expected to significantly alter the position of the main absorption bands compared to the unsubstituted imidazole-2-carboxaldehyde.

Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Wavelength Range (nm) | Type of Transition | Chromophore |

|---|---|---|

| 220 - 250 | π → π* | Imidazole ring and carbonyl |

| 270 - 300 | n → π* | Carbonyl group |

Note: Predictions are based on computational data for imidazole-2-carboxaldehyde. researchgate.net

X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Architecture

The imidazole ring is expected to be essentially planar. In the crystal lattice, molecules are likely to be linked by intermolecular hydrogen bonds involving the N-H group of the imidazole ring as a donor and the carbonyl oxygen or a nitrogen atom of an adjacent molecule as an acceptor. These hydrogen bonds can lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks. The ethyl group will adopt a specific conformation, likely staggered, to minimize steric hindrance with the imidazole ring. The packing of the molecules will be influenced by a combination of these hydrogen bonds and weaker van der Waals interactions.

Table 5: Expected Crystallographic Parameters for this compound based on Analogous Structures

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (Common for similar heterocycles) |

| Space Group | Centrosymmetric (e.g., P2₁/c) is common |

| Key Intermolecular Interaction | N-H···O or N-H···N hydrogen bonding |

| Molecular Conformation | Planar imidazole ring, staggered ethyl group |

Note: These are expectations based on crystallographic studies of related imidazole derivatives.

Density Functional Theory (DFT) Investigations of this compound

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and properties of molecules like this compound, providing data that complements and aids in the interpretation of experimental results.

Geometry Optimization and Conformational Analysis of the Molecular Structure

DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G), can be employed to determine the most stable conformation of the molecule. researchgate.net Geometry optimization would likely confirm the planarity of the imidazole ring. Conformational analysis would focus on the orientation of the aldehyde group and the ethyl group relative to the ring.

The two primary conformations would involve the syn and anti arrangement of the aldehyde C=O bond with respect to the C4-C5 bond of the imidazole ring. DFT calculations can predict the relative energies of these conformers, indicating which is more stable. The potential energy surface can be scanned by rotating the C-C bond connecting the aldehyde to the ring and the C-C bond of the ethyl group to identify all low-energy conformers and the energy barriers between them. The optimized geometry provides theoretical bond lengths and angles that can be compared with experimental X-ray diffraction data if available. researchgate.net

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic behavior and reactivity of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical information about the molecule's ability to donate or accept electrons. For this compound, Density Functional Theory (DFT) calculations, a powerful tool in computational chemistry, can be employed to model its electronic structure.

The HOMO is typically associated with the molecule's electron-donating capability. In the case of this compound, the HOMO is expected to be predominantly localized on the electron-rich imidazole ring and the ethyl substituent. Conversely, the LUMO, which indicates the propensity to accept electrons, is anticipated to be centered on the electron-deficient carbaldehyde group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap generally correlates with higher reactivity. For imidazole derivatives, this gap can be fine-tuned by the nature of the substituents. Theoretical studies on similar imidazole-based compounds have shown that such analyses provide a good correlation between calculated and experimental properties. bohrium.com

| Orbital | Calculated Energy (eV) * | Primary Localization |

| HOMO | -6.5 | Imidazole ring, Ethyl group |

| LUMO | -1.8 | Carbaldehyde group |

| HOMO-LUMO Gap | 4.7 | - |

*Note: These values are theoretical estimates based on DFT calculations for analogous imidazole derivatives and may vary depending on the level of theory and basis set used.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the oxygen atom of the carbaldehyde group, highlighting its role as a primary site for electrophilic interactions. The nitrogen atoms of the imidazole ring would also exhibit negative potential, though likely to a lesser extent. Conversely, the hydrogen atom of the aldehyde group and the N-H proton of the imidazole ring are expected to be in a region of positive potential (blue), making them susceptible to nucleophilic attack. researchgate.net This predictive power of MEP analysis is crucial for understanding intermolecular interactions and designing new synthetic pathways.

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Carbonyl Oxygen | High Negative (Red) | Site for Electrophilic Attack |

| Imidazole Nitrogens | Moderate Negative (Yellow/Orange) | Potential for Electrophilic Attack |

| Aldehyde Hydrogen | High Positive (Blue) | Site for Nucleophilic Attack |

| Imidazole N-H Proton | Moderate Positive (Light Blue) | Site for Nucleophilic Attack |

Ab Initio Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Ab initio computational methods, particularly DFT, have become indispensable for predicting the spectroscopic properties of molecules with a high degree of accuracy. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

NMR Chemical Shifts: The theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts provides valuable insights into the electronic environment of each nucleus. For this compound, the predicted ¹H and ¹³C NMR spectra would exhibit characteristic signals. The proton of the aldehyde group is expected to resonate at a high chemical shift (δ 9-10 ppm) due to the deshielding effect of the carbonyl group. The protons of the ethyl group and the imidazole ring would appear at distinct chemical shifts, influenced by their local electronic environments. Similarly, the ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon at a high chemical shift (δ > 180 ppm). The accuracy of these predictions can be benchmarked against experimental data for similar imidazole derivatives. nih.govchemicalbook.com

Vibrational Frequencies: The prediction of vibrational frequencies using DFT calculations can help in the assignment of experimental Infrared (IR) and Raman spectra. Key vibrational modes for this compound would include the C=O stretching frequency of the aldehyde group, typically observed in the range of 1680-1700 cm⁻¹. The N-H stretching vibration of the imidazole ring is expected to appear as a broad band around 3100-3300 cm⁻¹. The C-H stretching and bending vibrations of the ethyl group and the imidazole ring would also be present in the calculated spectrum.

| Spectroscopic Parameter | Predicted Value/Range * | Assignment |

| ¹H NMR Chemical Shift (δ) | 9.5 - 10.0 ppm | Aldehyde proton (-CHO) |

| ¹³C NMR Chemical Shift (δ) | 180 - 185 ppm | Carbonyl carbon (C=O) |

| IR Vibrational Frequency | 1680 - 1700 cm⁻¹ | C=O stretch |

| IR Vibrational Frequency | 3100 - 3300 cm⁻¹ | N-H stretch |

*Note: These are predicted values based on computational models and data from analogous compounds. Actual experimental values may differ.

Computational Exploration of Reaction Mechanisms and Energetic Profiles

While specific computational studies on the reaction mechanisms of this compound are not widely available, computational chemistry provides the framework to explore its reactivity in various chemical transformations. DFT calculations can be used to model the potential energy surfaces of reactions involving this molecule, identifying transition states and calculating activation energies.

For instance, the aldehyde functionality is a versatile handle for a range of reactions, including nucleophilic additions, reductions, and oxidations. Computational studies could elucidate the energetics of these transformations, providing insights into reaction feasibility and selectivity. For example, the mechanism of a Grignard reaction with the aldehyde could be modeled to understand the stereochemical outcome. Similarly, the participation of the imidazole ring in cycloaddition reactions or as a ligand in metal-catalyzed processes could be investigated. Such computational explorations are instrumental in predicting reaction outcomes and designing efficient synthetic strategies for novel derivatives of this compound.

Applications in Advanced Synthetic Organic Chemistry

5-Ethyl-1H-imidazole-2-carbaldehyde as a Key Synthon for Assembling Complex Molecular Architectures

The unique structural features of this compound, namely the presence of a reactive aldehyde group and a nucleophilic imidazole (B134444) ring, would theoretically make it a valuable synthon, or building block, for the construction of more complex molecules. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations.

For instance, it can readily participate in condensation reactions , such as the Knoevenagel condensation with active methylene (B1212753) compounds or the Wittig reaction with phosphorus ylides, to form carbon-carbon double bonds. This allows for the extension of the carbon skeleton and the introduction of new functional groups. Furthermore, the aldehyde can undergo reductive amination with primary or secondary amines to forge carbon-nitrogen bonds, a crucial step in the synthesis of many biologically active compounds.

Below is a table summarizing the potential synthetic transformations of this compound:

| Reaction Type | Reagents and Conditions | Potential Product |

| Wittig Reaction | Phosphonium ylide | Substituted alkene |

| Knoevenagel Condensation | Active methylene compound, base | α,β-Unsaturated carbonyl compound |

| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | Substituted amine |

| Oxidation | Oxidizing agent (e.g., KMnO₄) | Imidazole-2-carboxylic acid |

| Reduction | Reducing agent (e.g., NaBH₄) | (5-Ethyl-1H-imidazol-2-yl)methanol |

Role in Multicomponent Reactions for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex products from three or more starting materials in a single step. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules.

The bifunctional nature of this compound makes it an ideal candidate for participation in MCRs. The aldehyde group can react with a nucleophile, while the imidazole ring can act as another reactive component. For example, it could theoretically be employed in variations of the Ugi or Passerini reactions . In a hypothetical Ugi-type reaction, this compound could react with an amine, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide derivative.

The imidazole moiety could also play a direct role in the reaction, for instance, by acting as a nucleophilic catalyst or by being incorporated into the final heterocyclic scaffold. The development of novel MCRs involving this synthon could lead to the efficient synthesis of complex nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.

Contributions to the Development of Novel Organic and Organometallic Catalytic Systems

Imidazole derivatives are well-known for their role as ligands in organometallic chemistry and as precursors to N-heterocyclic carbenes (NHCs), which are a class of powerful organocatalysts. The structure of this compound provides a foundation for the development of new catalytic systems.

The aldehyde group can be chemically modified to introduce coordinating atoms, such as nitrogen or oxygen, through the formation of imines or oximes. These modified imidazoles can then act as bidentate or tridentate ligands for a variety of transition metals. The resulting metal complexes could exhibit catalytic activity in a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the imidazole ring and the steric bulk of the ethyl group would influence the stability and catalytic performance of these complexes.

Furthermore, the imidazole ring of this compound could be quaternized at the N-1 and N-3 positions, and subsequent deprotonation at the C-2 position would yield an N-heterocyclic carbene. The aldehyde group would likely require protection prior to this transformation. The resulting NHC could be used as an organocatalyst for reactions such as the benzoin condensation or Stetter reaction, or as a ligand for transition metals to form highly active catalysts.

The potential applications in catalysis are summarized in the table below:

| Catalyst Type | Method of Formation | Potential Catalytic Applications |

| Organometallic Catalyst | Modification of the aldehyde to a coordinating group followed by metal complexation | Cross-coupling, hydrogenation, oxidation |

| N-Heterocyclic Carbene (NHC) | N-alkylation and deprotonation of the imidazole ring (with aldehyde protection) | Benzoin condensation, Stetter reaction, transition metal catalysis |

Future Research Directions and Perspectives on 5 Ethyl 1h Imidazole 2 Carbaldehyde

Development of Green and Sustainable Synthetic Routes for Imidazole (B134444) Carbaldehydes

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For the synthesis of 5-Ethyl-1H-imidazole-2-carbaldehyde and its analogs, future research will likely focus on moving away from traditional, often harsh, synthetic protocols towards greener alternatives. researchgate.netnih.gov

Key areas of development include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times with reduced side product formation. ingentaconnect.comacs.orgresearchgate.netnih.gov The application of microwave-assisted organic synthesis (MAOS) to the preparation of imidazole carbaldehydes can significantly improve efficiency and reduce energy consumption compared to conventional heating methods. derpharmachemica.comnih.gov Research in this area could explore the optimization of reaction conditions, such as solvent choice (or solvent-free conditions) and the use of solid-supported catalysts, to maximize the benefits of microwave heating. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green approach to synthesis. mdpi.comresearchgate.netnih.gov The cavitation effects generated by ultrasound can enhance mass transfer and increase reaction rates, often at lower temperatures than conventional methods. researchgate.net Investigating the use of ultrasonic irradiation for the synthesis of this compound could lead to improved yields and a more sustainable process. mdpi.comnih.gov

Ionic Liquids as Green Solvents: Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their low vapor pressure and high thermal stability. rsc.orghgxx.orgnih.gov They can act as both solvents and catalysts in organic synthesis. The use of imidazolium-based ionic liquids, in particular, could offer unique advantages in the synthesis of imidazole derivatives, potentially leading to novel and efficient reaction pathways. rsc.orgrsc.orgnih.gov

Photocatalysis: Visible-light photocatalysis is a rapidly growing field in organic synthesis that utilizes light energy to drive chemical reactions. researchgate.netresearchgate.net This approach offers a mild and sustainable alternative to traditional methods that often require high temperatures and stoichiometric reagents. Developing photocatalytic methods for the formylation or functionalization of the imidazole ring could provide a novel and green route to this compound. researchgate.netnih.gov

Solvent-Free and Water-Based Synthesis: Eliminating the use of volatile organic solvents is a key principle of green chemistry. Future research should explore solvent-free reaction conditions, potentially using solid-state reactions or mechanochemistry. researchgate.netjetir.org Additionally, developing synthetic routes that can be performed in water would be highly advantageous from an environmental and economic perspective. nih.gov

| Green Synthesis Approach | Potential Advantages for Imidazole Carbaldehydes |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced side products. ingentaconnect.comacs.orgnih.gov |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions, improved yields. mdpi.comresearchgate.netnih.gov |

| Ionic Liquids | Green solvent, potential for novel reactivity, easy catalyst recycling. rsc.orghgxx.org |

| Photocatalysis | Mild reaction conditions, use of renewable energy source. researchgate.netresearchgate.net |

| Solvent-Free/Water-Based | Reduced environmental impact, lower cost. researchgate.netnih.govjetir.org |

Exploration of Novel Applications in Functional Materials Science

The unique electronic and structural features of the imidazole ring make it an attractive building block for a variety of functional materials. tandfonline.comnih.gov The presence of both an electron-donating ethyl group and an electron-withdrawing/reactive carbaldehyde group in this compound makes it a particularly interesting candidate for applications in materials science.

Future research in this area could focus on:

Organic Light-Emitting Diodes (OLEDs): Imidazole derivatives have been successfully employed as electron-transporting materials, host materials, and emitters in OLEDs due to their good thermal stability and photoluminescence properties. tandfonline.comresearchgate.netmdpi.comnwpu.edu.cn The specific substitution pattern of this compound could be tuned to achieve desired electronic properties for high-performance OLEDs. The carbaldehyde group provides a convenient handle for further functionalization to create more complex and efficient emitting molecules.

Sensors: The imidazole moiety is known to coordinate with metal ions and can participate in hydrogen bonding, making it an excellent recognition unit for chemical sensors. nih.govbohrium.comresearchgate.netuminho.pt this compound could be incorporated into fluorescent or colorimetric probes for the detection of various analytes, including metal ions and anions. researchgate.net The aldehyde functionality can be readily converted into other groups to enhance selectivity and sensitivity.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic linkers. Imidazole-based ligands are frequently used in the synthesis of MOFs due to their ability to form stable coordination bonds with a variety of metals. alfa-chemistry.commdpi.comresearchgate.net this compound, after conversion of the aldehyde to a carboxylic acid or other suitable coordinating group, could serve as a functional organic linker for the construction of novel MOFs with tailored pore sizes and chemical properties for applications in gas storage, separation, and catalysis. alfa-chemistry.comresearchgate.netacs.org

| Application Area | Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | As a building block for emitters, host, or electron-transporting materials. tandfonline.comresearchgate.netmdpi.com |

| Chemical Sensors | As a recognition element in fluorescent or colorimetric probes. nih.govbohrium.comuminho.ptresearchgate.net |

| Metal-Organic Frameworks (MOFs) | As a precursor to functional organic linkers for creating porous materials. alfa-chemistry.commdpi.comresearchgate.netresearchgate.net |

Integration with High-Throughput and Automated Synthesis Methodologies

To accelerate the discovery of new materials and bioactive compounds based on the this compound scaffold, the integration of high-throughput and automated synthesis methodologies is crucial.

Future research directions include:

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. researchgate.netacs.orgnih.govthalesnano.com Developing a continuous flow process for the synthesis of this compound and its derivatives would enable the rapid and efficient production of these compounds. acs.org

Robotic Synthesis and Automation: The use of robotic platforms for automated synthesis can significantly increase the number of compounds that can be synthesized and screened in a given timeframe. nih.goveurekalert.orgliverpool.ac.uk By combining robotic synthesis with high-throughput screening, researchers can rapidly explore the structure-activity relationships of new imidazole derivatives. The development of automated systems for the synthesis of heterocyclic libraries is an active area of research. researchgate.net

Solid-Phase Synthesis: Solid-phase organic synthesis (SPOS) is a powerful technique for the preparation of compound libraries. By attaching the imidazole scaffold to a solid support, a wide variety of derivatives can be synthesized in a parallel fashion, followed by cleavage from the resin to yield the final products. researchgate.net This approach would be particularly useful for generating libraries of this compound derivatives for biological screening or materials discovery.

| Automated Methodology | Impact on Research and Development |

| Flow Chemistry | Enables rapid, safe, and scalable synthesis. researchgate.netacs.orgnih.govthalesnano.comacs.org |

| Robotic Synthesis | Accelerates the synthesis and screening of compound libraries. nih.goveurekalert.orgliverpool.ac.uk |

| Solid-Phase Synthesis | Facilitates the parallel synthesis of diverse derivative libraries. researchgate.net |

Q & A

Q. What are the common synthetic routes for 5-Ethyl-1H-imidazole-2-carbaldehyde, and how can reaction conditions be optimized?

A standard method involves cyclization of ethyl-substituted imidazole precursors followed by formylation. For example, reacting 5-ethylimidazole with a formylating agent (e.g., DMF/POCl₃) under anhydrous conditions at 0–5°C yields the aldehyde group at the 2-position . Optimization includes controlling temperature to minimize side reactions and using catalysts like Lewis acids (e.g., AlCl₃) to enhance regioselectivity. Solvent choice (e.g., dichloromethane or THF) and purification via column chromatography are critical for high purity .

Q. How can structural characterization of this compound be performed to confirm its identity?

Key techniques include:

- NMR Spectroscopy : H and C NMR to identify aldehyde protons (~9.8 ppm) and ethyl group splitting patterns.

- X-ray Crystallography : Resolving crystal structures using tools like SHELXL or Mercury to confirm bond lengths and angles .

- FT-IR : Peaks at ~1700 cm confirm the aldehyde C=O stretch. Cross-referencing with computational predictions (e.g., DFT) enhances accuracy .

Q. What are the stability considerations for storing this compound in laboratory settings?

The compound is sensitive to light and moisture. Store in amber glass vials under inert gas (N₂/Ar) at –20°C. Desiccants like silica gel should be used in storage containers. Regular stability assays (HPLC or TLC) are recommended to detect degradation products like carboxylic acids (via oxidation) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?

Graph set analysis (e.g., Etter’s rules) reveals motifs like chains formed via N–H···O interactions between the aldehyde and imidazole NH groups . Mercury’s Materials Module can map packing similarities to predict co-crystal formation with pharmacologically relevant partners . Such analysis aids in designing metal-organic frameworks (MOFs) or drug delivery systems .

Q. What computational strategies are effective in predicting the biochemical interactions of this compound with enzyme targets?

- Molecular Docking : Tools like AutoDock Vina simulate binding to active sites (e.g., cytochrome P450 enzymes), leveraging the aldehyde’s electrophilicity for Schiff base formation .

- ADMET Prediction : SwissADME or ProTox-II assess pharmacokinetics, highlighting potential hepatotoxicity risks due to reactive aldehyde metabolites .

- MD Simulations : GROMACS models stability of protein-ligand complexes over time, identifying key residues for mutagenesis studies .

Q. How do substituents on the imidazole ring (e.g., ethyl vs. phenyl groups) influence the compound’s reactivity in nucleophilic addition reactions?

The electron-donating ethyl group at the 5-position increases electron density at the 2-carbaldehyde, enhancing reactivity toward nucleophiles like amines (forming Schiff bases) or hydrazines (yielding hydrazones). Comparative studies with 5-phenyl analogs show slower kinetics due to steric hindrance and electronic effects . Kinetic studies under varying pH and solvent polarity (e.g., water vs. DMSO) quantify these effects .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

- HPLC-MS : Detects sub-1% impurities (e.g., 5-ethylimidazole-2-carboxylic acid) using C18 columns and gradient elution.

- NMR Dilution Experiments : Enhance sensitivity for low-abundance species like dimeric aldol adducts .

- Standard Addition Method : Validates quantification accuracy in complex matrices .

Methodological Notes

- Crystallography : Use SHELXL for refinement and Mercury for visualizing intermolecular interactions .

- Synthesis : Prioritize anhydrous conditions and inline FT-IR monitoring to track formylation progress .

- Safety : Follow SDS guidelines for handling reactive aldehydes, including fume hood use and PPE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.